An In-Depth Technical Guide to 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, a versatile heterocyclic intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's chemical structure, physicochemical properties, synthesis, and its critical applications in medicinal chemistry, with a particular focus on its role as a key building block in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization via cross-coupling reactions are provided, underpinned by mechanistic insights and practical considerations for laboratory application.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Functionalization of the pyrazole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds.[3] Among the various substituted pyrazoles, 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole has emerged as a strategically important intermediate. The presence of an iodine atom at the C4 position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4][5] Furthermore, the 1-(2-ethoxyethyl) group serves as a stable and readily cleavable protecting group for the pyrazole nitrogen, a feature that is often crucial in multi-step synthetic sequences.[6][7] This guide aims to provide a detailed technical resource on this valuable compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is characterized by a pyrazole ring substituted with an iodine atom at the 4-position and an ethoxyethyl group at the N1 position.
Figure 1: Chemical structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.
A summary of the key physicochemical properties of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 575452-22-1 | [2][8] |
| Molecular Formula | C₇H₁₁IN₂O | [8] |
| Molecular Weight | 266.08 g/mol | [8] |
| Physical Form | Colorless to yellow-brown sticky oil to semi-solid | |
| Boiling Point | 70 °C at 2.2 mbar (0.5 torr) | [9] |
| Purity | Typically ≥97% | [2] |
| Storage | Refrigerated (2-8°C), protected from light | |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | [4] |
Synthesis and Purification
The most common and efficient synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole involves the N-alkylation of 4-iodo-1H-pyrazole with ethyl vinyl ether. This reaction proceeds under mild acidic catalysis and typically affords the desired product in high yield.
Figure 2: General workflow for the synthesis and purification of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures.[7]
Materials:
-
4-Iodo-1H-pyrazole
-
Ethyl vinyl ether
-
Benzene (anhydrous)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of 4-iodopyrazole in anhydrous benzene, add a catalytic amount of concentrated hydrochloric acid.
-
While stirring, add ethyl vinyl ether dropwise to the reaction mixture.
-
Heat the reaction mixture to 30-40°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole can be purified by vacuum distillation to afford the final product as a colorless to pale yellow oil in high yield (typically around 95%).[7][9]
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (100 MHz, DMSO-d₆) δ: 15.2, 21.6, 63.6, 86.9, 96.3, 114.9, 131.2.[9]
The provided ¹³C NMR data is for 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, which is the correct IUPAC name for the compound of interest, often informally referred to as 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight. For C₇H₁₁IN₂O, the calculated mass for the sodium adduct [M+Na]⁺ is 288.9808, with experimental values found to be in close agreement (e.g., 288.9809).[9] The mass spectrum will also exhibit a characteristic isotopic pattern for iodine.
Reactivity and Applications in Organic Synthesis
The high reactivity of the carbon-iodine bond makes 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions.[9][10] This versatility allows for the introduction of a wide range of substituents at the C4 position of the pyrazole ring, a key strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Figure 3: Key cross-coupling reactions utilizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.[3]
General Protocol:
-
In a reaction vessel, combine 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction enables the synthesis of 4-alkynylpyrazoles by coupling with terminal alkynes.[1]
General Protocol:
-
To a dry, inert-atmosphere-flushed flask, add 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture (typically 50-80°C) and monitor its progress.
-
Upon completion, cool the reaction, and after an appropriate workup, purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazoles.[10]
General Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBuDavePhos), and a base (e.g., KOtBu, 2.0 equiv.).
-
Add an anhydrous, degassed solvent (e.g., xylene or toluene) followed by the amine (1.2-1.5 equiv.).
-
Heat the reaction mixture (90-120°C) with vigorous stirring.
-
After completion, cool the reaction, perform a standard workup, and purify the product by column chromatography.
The Role of the 1-(2-Ethoxyethyl) Protecting Group
The ethoxyethyl group serves as an effective protecting group for the N-H of the pyrazole ring. This is often necessary as the acidic N-H proton of an unprotected pyrazole can interfere with certain reaction conditions, particularly those involving organometallic reagents or strong bases.
Deprotection
The ethoxyethyl group can be readily removed under mild acidic conditions, typically through acid-catalyzed hydrolysis, to yield the N-unsubstituted pyrazole.[7]
General Deprotection Protocol:
-
Dissolve the 1-(2-ethoxyethyl)-protected pyrazole derivative in a suitable solvent such as chloroform.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected pyrazole with an organic solvent, dry, and concentrate to obtain the product.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Ruxolitinib
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is a crucial intermediate in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[5][10][11] A prominent example is its use in the synthesis of Ruxolitinib.[5][11] In the synthesis of Ruxolitinib, the pyrazole moiety is coupled with a pyrrolopyrimidine core, and the 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as the source of the functionalized pyrazole.
Safety and Handling
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its facile synthesis, amenable reactivity in a range of powerful cross-coupling reactions, and the utility of the readily cleavable protecting group make it an indispensable tool for medicinal chemists. The detailed protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel bioactive molecules.
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